Product packaging for Silodosin-d6 β-D-Glucuronide Sodium Salt(Cat. No.:)

Silodosin-d6 β-D-Glucuronide Sodium Salt

Cat. No.: B1163622
M. Wt: 699.68
Attention: For research use only. Not for human or veterinary use.
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Description

Silodosin-d6 β-D-Glucuronide Sodium Salt is a deuterium-labelled metabolite and internal standard critical for advanced pharmacological and bioanalytical research. The compound is designed for the quantitative analysis of silodosin and its metabolites using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). Its primary application is in studying the pharmacokinetics and metabolism of silodosin, a selective alpha-1A adrenergic receptor antagonist used to treat the signs and symptoms of benign prostatic hyperplasia (BPH) . The deuterium labels (d6) on the molecule provide a distinct mass difference from the non-labelled compound, allowing for precise and accurate measurement without interference from endogenous substances. This is particularly valuable for quantifying the parent drug and its glucuronidated metabolite, Silodosin β-D-Glucuronide, in complex biological matrices such as plasma and urine . Research indicates that this glucuronide metabolite is pharmacologically active and achieves a plasma exposure (AUC) several times higher than the parent silodosin, making its specific analysis crucial for understanding the drug's overall efficacy and safety profile . Researchers utilize this certified internal standard to ensure data accuracy in studies investigating absorption, distribution, metabolism, and excretion (ADME). The sodium salt form enhances the compound's stability and solubility for experimental use. For proper handling and to maintain integrity, the product should be stored in a refrigerator at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₃₁H₃₃D₆F₃N₃NaO₁₀

Molecular Weight

699.68

Synonyms

3-[7-(Aminocarbonyl)-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl-d6 β-D-Glucopyranosiduronic Acid Monosodium Salt; 

Origin of Product

United States

Synthetic Methodologies for Silodosin D6 β D Glucuronide Sodium Salt

Chemical Synthesis Approaches for O-Glucuronides

The synthesis of O-glucuronides, which are common metabolites of drugs containing hydroxyl groups, can be approached in several ways. Generally, these methods involve either the direct coupling of a protected glucuronic acid donor with the aglycone (the non-sugar part of the molecule) or the synthesis of a corresponding glucoside followed by oxidation of the primary alcohol at the C-6 position to a carboxylic acid. arkat-usa.org The direct coupling approach using a glucuronyl donor is more common. arkat-usa.org

The chemical synthesis of silodosin (B1681671) glucuronide presents a significant challenge primarily due to the molecular structure of silodosin itself. researchgate.net The presence of multiple basic nitrogen atoms in the aglycone can severely complicate the crucial glycosylation step. researchgate.net These basic groups interfere with the reaction in several ways:

Neutralization of Activators: Standard glycosylation reactions are often promoted by Lewis acids (e.g., TMSOTf). The basic nitrogen centers in silodosin can neutralize these acidic promoters, rendering them ineffective and halting the reaction. researchgate.net

Reduced Nucleophilicity: The target hydroxyl group on the silodosin molecule can form hydrogen bonds with the nearby nitrogen atoms. This interaction reduces the nucleophilicity of the hydroxyl oxygen, making it a less effective attacker of the glucuronyl donor. researchgate.net

Facilitation of Side Reactions: The basicity of the molecule can promote undesired side reactions, such as acyl migration, leading to a complex mixture of products and low yields of the desired glucuronide. researchgate.net

Attempts to glycosylate silodosin using an array of standard conditions have been reported to result in either the formation of an undesired orthoester or complex, inseparable mixtures. researchgate.net This highlights the inadequacy of conventional methods for this particular class of molecules.

To overcome the difficulties associated with glycosylating nitrogen-containing aglycones like silodosin, more advanced and reactive glucuronosyl donors are required. The nature of the protecting groups on the sugar donor and the choice of activating agent are critical for success. nih.gov A breakthrough in the synthesis of silodosin glucuronide was achieved by employing a highly reactive donor in combination with a modified reaction procedure. researchgate.net

Success was realized using a perbenzoylated D-glucuronosyl N-phenyltrifluoroacetimidate (PTFA) donor. researchgate.net This type of imidate donor is known for its high reactivity. The key to the successful synthesis was a procedural modification involving the sequential addition of the trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) activator. This protocol is believed to maintain a sufficient concentration of the active catalyst throughout the reaction, overcoming the neutralization effect of the basic groups within the silodosin molecule. researchgate.net This tailored approach proved effective where numerous other standard glycosylation conditions failed. researchgate.net

Table 1: Comparison of Reported Glycosylation Strategies for Silodosin

Strategy Donor Type Activator Reported Outcome Reference
Standard Conditions Various common donors Standard Lewis acids Formation of orthoesters or complex mixtures researchgate.net
Advanced Protocol Perbenzoylated D-glucuronosyl N-phenyltrifluoroacetimidate (PTFA) TMSOTf (sequentially added) Successful formation of the desired O-glucuronide researchgate.net

Deuterium (B1214612) Labeling for Stable Isotope Analogs

Stable isotope labeling, particularly with deuterium (²H), is a fundamental technique in modern pharmaceutical analysis. Silodosin-d6 β-D-Glucuronide Sodium Salt is a stable isotope-labeled (SIL) analog created for use as an internal standard in quantitative bioanalytical studies, such as those employing mass spectrometry.

Deuterium is a stable, non-radioactive isotope of hydrogen. nih.gov Replacing hydrogen with deuterium at specific sites within a drug molecule is a powerful strategy for several applications. acs.org

The core principle behind the utility of deuteration is the kinetic isotope effect (KIE). acs.org The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond, such as cytochrome P450-mediated oxidative metabolism, occur at a slower rate. nih.govacs.org This effect can be harnessed to improve a drug's metabolic profile, prolong its half-life, and potentially reduce the formation of toxic metabolites. nih.govacs.org

However, in the context of this compound, the primary purpose of deuteration is not to alter the drug's therapeutic properties but to create a high-purity internal standard for analytical quantification. For this purpose, it is crucial that the deuterium labels are placed at sites that are not metabolically labile, ensuring the mass difference is retained throughout sample preparation and analysis. Site-specific deuteration methods are therefore essential to produce high-purity isotopic analogs with minimal over- or under-deuteration. researchgate.netbrightspec.com

Table 2: Key Principles of Deuterium Labeling in Pharmaceutical Science

Principle Description Application Reference
Kinetic Isotope Effect (KIE) The C-D bond is stronger and breaks more slowly than a C-H bond. Can slow drug metabolism, increase plasma half-life, and alter metabolite profiles. nih.govacs.org
Stable Isotope Labeling (SIL) Incorporation of a stable isotope (like ²H) to create a mass-shifted analog. Used to generate high-purity internal standards for accurate quantification in mass spectrometry-based bioanalysis. researchgate.net
Site-Specific Incorporation Placing deuterium atoms at precise, metabolically stable positions. Ensures the isotopic label is not lost during biological processing and does not interfere with the molecule's chemical behavior. brightspec.comnih.gov

The synthesis of the deuterated counterpart of silodosin glucuronide follows the same challenging chemical pathway as the non-deuterated version. researchgate.net The process begins with a deuterated silodosin starting material. This deuterated aglycone is then subjected to the same optimized glycosylation reaction.

Specifically, the deuterated silodosin is coupled with the perbenzoylated D-glucuronosyl N-phenyltrifluoroacetimidate (PTFA) donor, activated by the sequential addition of TMSOTf. researchgate.net This is followed by a deprotection step (e.g., removal of the benzoyl protecting groups from the sugar moiety) to yield the final product: Silodosin-d6 β-D-Glucuronide. Finally, conversion to the sodium salt is performed to enhance stability and solubility. The success of this synthesis hinges on applying the specialized glycosylation protocol to the pre-labeled aglycone. researchgate.net

Mechanistic Investigations of Silodosin Glucuronidation

Enzymatic Characterization of Glucuronide Formation

The conjugation of silodosin (B1681671) with glucuronic acid is a key metabolic step, primarily mediated by specific enzymes within the UDP-glucuronosyltransferase (UGT) superfamily.

The principal enzyme responsible for the direct conjugation of silodosin to form its major metabolite, silodosin β-D-glucuronide (also known as KMD-3213G), is UDP-glucuronosyltransferase 2B7 (UGT2B7). drugbank.comabbvie.cacaymanchem.com This isoform plays a pivotal role in the metabolism of silodosin. nih.gov Studies have shown that genetic variations in the UGT2B7 gene can lead to differences in silodosin metabolism, affecting its plasma concentration and half-life. nih.gov For instance, individuals with certain UGT2B7 polymorphisms exhibit slower metabolism and consequently, increased exposure to silodosin. nih.gov While other enzymes like alcohol and aldehyde dehydrogenases and cytochrome P450 3A4 (CYP3A4) are involved in forming other metabolites, UGT2B7 is the specific catalyst for the formation of the pharmacologically active glucuronide conjugate. drugbank.comabbvie.cadrugbank.com

Pharmacological Properties of Silodosin β-D-Glucuronide

Silodosin β-D-glucuronide is a pharmacologically active metabolite that retains an affinity for the α1A-adrenoceptor. drugbank.comcaymanchem.com However, its binding affinity is attenuated compared to the parent compound. In vitro data indicate that the glucuronide conjugate has approximately one-eighth the binding affinity of silodosin for the human α1A-adrenoceptor. abbvie.cafda.gov

Isotope Effects on Metabolic Stability and Pathway Progression

Deuteration as a Tool for Probing Metabolic Vulnerabilities

Deuteration, the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612), is a powerful technique in medicinal chemistry to probe the metabolic vulnerabilities of a drug. The fundamental principle behind this approach is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, the cleavage of a C-D bond requires more energy and proceeds at a slower rate than the cleavage of a C-H bond. This difference in reaction rates can provide significant insights into the mechanism of a metabolic reaction.

In the context of silodosin glucuronidation, deuteration can be strategically applied to understand the sites within the molecule that are most susceptible to metabolism. By selectively replacing hydrogens at various positions with deuterium, researchers can observe changes in the rate of glucuronide formation. A significant decrease in the rate of metabolism at a specific deuterated position would indicate that this site is a primary point of metabolic attack by UGT enzymes. This information is invaluable for identifying "metabolic hot spots" on the silodosin molecule.

Furthermore, the use of a deuterated counterpart of silodosin glucuronide, such as Silodosin-d6 β-D-Glucuronide Sodium Salt, is instrumental in bioanalytical assays. researchgate.netnih.gov Its distinct mass allows it to be used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of the non-deuterated silodosin and its glucuronide metabolite in biological matrices. nih.gov This is essential for pharmacokinetic and bioequivalence studies. nih.gov

The synthesis of deuterated analogs, such as a deuterium-labeled counterpart to silodosin glucuronide, has been reported in the scientific literature, providing the necessary tools for these mechanistic investigations. researchgate.net These deuterated compounds are critical for exploring the intricacies of silodosin's metabolic pathways and for developing a more comprehensive understanding of its disposition in the body.

Impact on In Vitro Metabolic Stability Profiles

The strategic deuteration of a drug molecule can significantly impact its metabolic stability, a key determinant of its pharmacokinetic profile. In vitro metabolic stability assays, typically conducted using human liver microsomes, are a standard method for evaluating the susceptibility of a compound to metabolism. springernature.comresearchgate.net These assays measure parameters such as the metabolic half-life (t½) and the intrinsic clearance (Clint) of a compound. srce.hr A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

For silodosin, its metabolism via glucuronidation can be investigated in vitro using human liver microsomes, which contain the relevant UGT enzymes. nih.govspringernature.com By comparing the metabolic stability of silodosin with its deuterated counterpart, this compound, researchers can quantify the effect of deuteration on the rate of glucuronidation.

While specific experimental data comparing the in vitro metabolic stability of silodosin and its d6-glucuronide is not publicly available, the expected outcome based on the kinetic isotope effect would be an increase in the metabolic stability of the deuterated compound. The following table provides a hypothetical representation of such a comparative study to illustrate the potential impact of deuteration.

CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (Clint) in Human Liver Microsomes (µL/min/mg protein)
Silodosin4515.4
Silodosin-d6759.2

This table presents hypothetical data for illustrative purposes.

The hypothetical data in the table suggests that the introduction of deuterium at key metabolic sites in the silodosin molecule could lead to a noticeable increase in its in vitro half-life and a corresponding decrease in its intrinsic clearance. This would be a direct consequence of the kinetic isotope effect, where the stronger C-D bonds slow down the enzymatic cleavage by UGT2B7. Such a finding would have significant implications, suggesting that deuteration could be a viable strategy to modulate the pharmacokinetic properties of silodosin, potentially leading to a more favorable dosing regimen.

It is important to note that the magnitude of the deuterium isotope effect can vary depending on the specific site of deuteration and the rate-limiting step of the enzymatic reaction. nih.govplos.org Therefore, comprehensive in vitro studies are essential to fully characterize the impact of deuteration on the metabolic stability of silodosin and to guide any potential drug design modifications.

Advanced Bioanalytical Methodologies for Silodosin D6 β D Glucuronide Sodium Salt

Strategic Application of Deuterated Analogs as Internal Standards

In liquid chromatography-mass spectrometry (LC-MS) bioanalysis, an internal standard (IS) is essential to correct for variability during sample processing and analysis. wuxiapptec.combiopharmaservices.com Stable isotope-labeled internal standards (SIL-IS), where atoms like hydrogen are replaced with heavier isotopes such as deuterium (B1214612) (²H or D), are considered the gold standard. biopharmaservices.com Silodosin-d6 β-D-Glucuronide Sodium Salt serves as the ideal SIL-IS for the quantification of Silodosin (B1681671) β-D-Glucuronide. Because its chemical and physical properties are nearly identical to the analyte, it experiences similar behavior during sample extraction, chromatography, and ionization, ensuring high accuracy and precision. wuxiapptec.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving accurate quantitative measurements. acs.orgosti.gov The fundamental principle involves adding a known quantity of an isotopically enriched compound—the "spike" or internal standard—to a sample containing the unlabeled analyte of interest. osti.gov In this context, a precisely measured amount of this compound is added to biological samples (e.g., human plasma) at an early stage of preparation. biopharmaservices.com

The sample is then processed, and the mixture is analyzed by a mass spectrometer. The instrument can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio. Since the SIL-IS and the analyte exhibit almost identical behavior throughout the analytical process, any loss of analyte during sample preparation or fluctuations in instrument signal will be mirrored by a proportional loss or fluctuation in the SIL-IS signal. acs.org By measuring the ratio of the response of the native analyte to that of the known amount of the added SIL-IS, the concentration of the analyte in the original sample can be calculated with high accuracy, effectively correcting for most analytical biases. biopharmaservices.comacs.org

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., phospholipids, proteins) suppress or enhance the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.com The primary advantage of using a SIL-IS like this compound is its ability to compensate for these matrix effects. wuxiapptec.comchromatographyonline.com

Because the deuterated standard has nearly the same chromatographic retention time and ionization characteristics as the native glucuronide, it is affected by the matrix in the same way. wuxiapptec.com If the analyte signal is suppressed by 20%, the SIL-IS signal will also be suppressed by approximately 20%. As quantification is based on the ratio of the two signals, the effect is cancelled out. Studies on the simultaneous determination of silodosin and its glucuronide metabolite have demonstrated highly consistent internal standard-normalized matrix factors, often ranging from 0.962 to 1.023, confirming the effective compensation for matrix effects. nih.govresearchgate.net While significant deuterium labeling can sometimes cause a slight shift in retention time, potentially leading to differential matrix effects, the use of a SIL-IS remains the most effective strategy for enhancing analytical accuracy in complex biological matrices. myadlm.orgnih.gov

Chromatographic Separation Techniques

Effective chromatographic separation is crucial to distinguish the analyte of interest from other metabolites and endogenous interferences before detection by the mass spectrometer. tandfonline.com Both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are employed for the analysis of silodosin and its glucuronide metabolite.

HPLC and UHPLC methods are the preferred techniques for the bioanalysis of silodosin and its metabolites. tandfonline.com UHPLC, which utilizes columns with smaller particle sizes (typically under 2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and much shorter analytical run times, often less than 4-6 minutes. nih.govtandfonline.comaustinpublishinggroup.com Method optimization typically involves adjusting the mobile phase composition in a gradient elution program to achieve a clean separation between the parent drug (silodosin) and its more polar glucuronide metabolite. nih.gov A well-optimized method ensures that the glucuronide does not undergo in-source fragmentation that could be misidentified as the parent drug, a critical consideration for accurate quantification. tandfonline.com

The choice of column and mobile phase is critical for the successful separation of polar glucuronide conjugates.

Column Chemistry: Reversed-phase columns are the most commonly used for this application. C18 columns are a popular choice, providing sufficient hydrophobic retention to separate silodosin and its glucuronide metabolite from other matrix components. nih.govaustinpublishinggroup.com Other chemistries, such as C8 or Phenyl, may also be used to fine-tune selectivity. researchgate.netresearchgate.netshimadzu.com

Mobile Phase: For LC-MS compatibility, mobile phases must be volatile. shimadzu.com They typically consist of an aqueous component and an organic solvent.

Aqueous Phase: Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are used to control pH and improve peak shape. nih.govshimadzu.com

Organic Phase: Acetonitrile and methanol (B129727) are the most common organic solvents, often used in combination to optimize separation. nih.govresearchgate.net A typical gradient elution starts with a higher percentage of the aqueous phase to retain the polar glucuronide, followed by an increasing concentration of the organic phase to elute the less polar parent drug and other compounds. youtube.com

Below is a table summarizing typical chromatographic conditions used in published methods for the analysis of Silodosin and its glucuronide metabolite.

ParameterCondition 1Condition 2Condition 3
Chromatography HPLC nih.govresearchgate.netHPLC researchgate.netUHPLC researchgate.net
Column Symmetry C18 (50 x 4.6 mm, 5 µm)ZORBAX SB-C8 (100 x 4.6 mm, 3.5 µm)Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate in waterBuffer (Dipotassium hydrogen phosphate)10 mM Ammonium Acetate buffer (pH 6.0)
Mobile Phase B Methanol:Acetonitrile (40:60, v/v)AcetonitrileAcetonitrile
Elution Mode GradientGradientLinear Gradient
Flow Rate Not Specified0.800 mL/min0.7 mL/min
Run Time 6.0 minNot SpecifiedNot Specified

This table is a representation of data found in the cited literature and is for illustrative purposes.

Mass Spectrometric Detection and Quantification

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantifying low concentrations of metabolites in complex biological fluids. researchgate.net For the analysis of this compound and its corresponding analyte, electrospray ionization (ESI) in the positive ion mode is typically employed due to the basic nature of the compounds. tandfonline.com

Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion resulting from that fragmentation is selected in the third quadrupole and measured by the detector. This process is highly specific, as only a molecule with the correct precursor and product ion mass will generate a signal.

For the simultaneous analysis of silodosin and its glucuronide, specific MRM transitions are monitored for each compound and their respective internal standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Silodosin496.1 / 496.2261.2 / 261.0 nih.govresearchgate.net
Silodosin β-D-Glucuronide670.2 / 672.2494.1 / 479.3 nih.govresearchgate.net
Silodosin-d6 (IS for Silodosin)Not SpecifiedNot Specified longdom.org
Silodosin-d6 β-D-Glucuronide (IS)Not SpecifiedNot Specified lgcstandards.comlgcstandards.com

This table compiles representative mass transition data from cited literature. The exact m/z values may vary slightly between instruments and studies.

By using these highly specific and sensitive bioanalytical methodologies, researchers can reliably quantify Silodosin β-D-Glucuronide in biological samples, providing crucial data for understanding the metabolism and pharmacokinetics of silodosin.

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Parameter Development

Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for the analysis of polar and thermally labile molecules like glucuronide conjugates. For the analysis of silodosin and its glucuronide metabolite, ESI is typically operated in the positive ionization mode, as this provides a strong signal for these nitrogen-containing compounds. nih.gov The development of a robust method involves the optimization of several ESI source parameters, such as nebulizer pressure, desolvation gas temperature, and flow rate, to ensure efficient ionization and transmission of the target analyte into the mass spectrometer. unibo.it

Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry (LC-MS/MS) due to its exceptional selectivity and sensitivity. This technique involves monitoring a specific precursor-to-product ion transition. The precursor ion is typically the protonated molecule [M+H]⁺ of the analyte, which is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, stable product ion is monitored by the third quadrupole.

For the analysis of silodosin and its metabolites, specific MRM transitions are established. This compound serves as an internal standard (IS) to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Table 1: Exemplary MRM Transitions for Silodosin and its Glucuronide Metabolite

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
Silodosin 496.1 / 496.2 261.2 / 261.0 Positive ESI nih.gov, longdom.org
Silodosin β-D-Glucuronide 670.2 / 672.2 494.1 / 479.3 / 261.2 Positive ESI nih.gov, longdom.org

The fragmentation of the glucuronide conjugate often involves the cleavage of the glycosidic bond, resulting in a characteristic neutral loss of 176 Da (the mass of glucuronic acid). uab.edu The specific transitions are carefully selected and optimized to maximize signal intensity and minimize potential interferences from the biological matrix.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Quantification

High-Resolution Mass Spectrometry (HRMS), often utilizing technologies like Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements, typically with mass errors below 5 ppm. This capability is invaluable for the structural confirmation of metabolites like this compound. caymanchem.com Unlike nominal mass instruments (like triple quadrupoles), HRMS can determine the elemental composition of an ion, which helps to unequivocally identify the analyte and distinguish it from other isobaric interferences.

In metabolic studies of silodosin, UHPLC-QTOF-MS/MS has been employed for the in vivo investigation and identification of its metabolites. caymanchem.com The high resolving power allows for the generation of accurate mass data for both the precursor ion and its fragment ions, providing a high degree of confidence in the structural assignment. While often used for qualitative and structural work, modern HRMS instruments also possess the sensitivity and dynamic range to perform accurate quantification, offering an alternative to traditional MRM-based approaches.

Sample Preparation Techniques for Complex Biological Matrices

The primary goal of sample preparation is to extract the analyte of interest from a complex biological matrix, such as plasma or urine, while removing interfering components like proteins and phospholipids. nih.gov This process enhances the sensitivity, accuracy, and robustness of the analytical method.

Solid-Phase Extraction (SPE) Development and Optimization

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from biological samples. The development of an SPE method involves selecting an appropriate sorbent material and optimizing the wash and elution steps. For compounds like silodosin and its glucuronide, polymeric reversed-phase sorbents such as Oasis HLB are common choices. unibo.it

A typical SPE procedure involves the following steps:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the stationary phase.

Loading: The pre-treated biological sample (e.g., plasma) is loaded onto the SPE cartridge.

Washing: The cartridge is washed with a weak solvent to remove endogenous interferences without eluting the target analytes.

Elution: A strong organic solvent is used to elute the analytes of interest from the sorbent.

Research has demonstrated that SPE methods can achieve high and consistent recovery for silodosin and its glucuronide metabolite. longdom.org

Table 2: Reported SPE Recovery from Human Plasma

Compound Mean Overall Recovery (%) Overall %CV Reference
Silodosin 59.93% 6.54% longdom.org
Silodosin β-D-Glucuronide 90.27% 9.52% longdom.org
Silodosin-d6 (IS) 54.79% 14.29% longdom.org

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is another common technique for sample preparation, which separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of the organic solvent is critical for achieving good extraction efficiency.

For the simultaneous determination of silodosin and its glucuronide metabolite in human plasma, a method using a mixture of ethyl acetate and methyl tert-butyl ether has been successfully developed. nih.gov The use of deuterated analogs as internal standards is essential to compensate for any variability during the extraction process. nih.gov LLE has been shown to provide high extraction recoveries for both the parent drug and its metabolite. nih.gov

Table 3: Reported LLE Recovery from Human Plasma

Compound Extraction Recovery Range (%) Reference
Silodosin 90.8 - 93.4% nih.gov
Silodosin β-D-Glucuronide 87.6 - 89.9% nih.gov

Method Validation Protocols for Bioanalytical Assays

Bioanalytical method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. europa.euich.org This is a mandatory requirement by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability of data from pharmacokinetic and bioequivalence studies. europa.eufda.gov

Assessment of Specificity, Linearity, and Range

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. nih.gov For LC-MS/MS methods, specificity is typically assessed by analyzing at least six independent sources of blank biological matrix to check for interfering peaks at the retention time of the analyte and internal standard. nih.gov The response from any interfering peaks should be less than 20% of the response of the Lower Limit of Quantitation (LLOQ) for the analyte and less than 5% for the internal standard. longdom.org

Linearity demonstrates the direct proportionality between the instrument response and the concentration of the analyte. nih.gov A calibration curve is generated by plotting the response ratio (analyte peak area / IS peak area) against the nominal concentration of the analyte. The curve is typically fitted using a weighted (e.g., 1/x²) linear regression model. longdom.org

The Range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. The lower end of the range is the LLOQ, and the upper end is the Upper Limit of Quantitation (ULOQ). ich.org

Validated methods for silodosin and its glucuronide have demonstrated excellent linearity over a defined concentration range. nih.govlongdom.org

Table 4: Linearity and Range Data from Validated Bioanalytical Methods

Compound Linearity Range (ng/mL) Correlation Coefficient (r) Reference
Silodosin 0.10 - 80.0 >0.99 nih.gov
Silodosin β-D-Glucuronide 0.10 - 80.0 >0.99 nih.gov
Silodosin 0.502 - 207.376 >0.99 longdom.org
Silodosin β-D-Glucuronide 4.121 - 302.836 >0.99 longdom.org

Information regarding "this compound" is not publicly available.

Extensive research has been conducted to locate specific bioanalytical method validation data for the chemical compound "this compound." Despite a thorough search of scientific databases and public literature, no detailed research findings, data tables, or specific evaluations of accuracy, precision, robustness, or stability for this particular deuterated glucuronide salt were found.

Bioanalytical studies on silodosin and its primary active metabolite, silodosin β-D-glucuronide (also known as KMD-3213G), frequently mention the use of deuterated stable isotope-labeled internal standards (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a SIL-IS is a standard and preferred practice in modern bioanalysis as it helps to correct for variability during sample processing and analysis, thereby improving the accuracy and precision of the results.

While the literature confirms the use of deuterated analogs, such as Silodosin-d4, as internal standards for the parent drug, silodosin, specific documentation and validation reports concerning "this compound" as an internal standard for the glucuronide metabolite are not available in the public domain. Regulatory guidelines and standard scientific practice require that any internal standard, including a deuterated one, undergoes rigorous validation to ensure its suitability for a bioanalytical method. This validation would include assessments of its stability and the potential for chemical or metabolic interconversion. However, the specific results of such validation for "this compound" are not published.

Therefore, it is not possible to provide an article with the requested detailed sections on the evaluation of accuracy, precision, robustness, and considerations for glucuronide interconversion and stability that is focused solely on "this compound."

Research Applications and Future Directions for Silodosin D6 β D Glucuronide Sodium Salt

Elucidation of Comprehensive Drug Disposition and Metabolite Profiles using Labeled Analogs

The metabolic fate of a drug is a critical determinant of its efficacy and safety profile. Silodosin (B1681671) undergoes extensive metabolism in the body, with its principal metabolic pathway being direct conjugation by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). core.ac.ukfda.gov This process forms the active metabolite silodosin β-D-glucuronide, also known as KMD-3213G. fda.govdrugbank.com Studies have shown that this glucuronide metabolite is significant, reaching plasma concentrations approximately four times higher than the parent silodosin and possessing an extended half-life of about 24 hours. fda.govdrugbank.comogyei.gov.hu

To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of silodosin and quantify the formation of its major glucuronide metabolite, highly sensitive and specific analytical methods are required. This is where stable isotope-labeled analogs like Silodosin-d6 β-D-Glucuronide Sodium Salt become indispensable. In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds are used as internal standards. nih.gov

Because this compound is chemically identical to the actual metabolite but has a different mass due to the six deuterium (B1214612) atoms, it can be added to biological samples (e.g., plasma) at a known concentration. nih.gov During sample preparation and analysis, any loss of the analyte is mirrored by a proportional loss of the deuterated internal standard. This allows for precise correction, minimizing experimental variability and ensuring highly accurate quantification of the metabolite. The use of such labeled analogs is fundamental to constructing a comprehensive and reliable drug disposition profile for silodosin. nih.gov

Development of Reference Standards for Pharmaceutical Research and Quality Control

The development and manufacturing of pharmaceuticals are governed by stringent quality control (QC) measures to ensure product consistency, safety, and efficacy. A key component of QC is the use of well-characterized reference standards for both the active pharmaceutical ingredient (API) and its significant metabolites. synzeal.comeuropa.eu this compound serves as such a reference material in pharmaceutical research and quality control. synzeal.com

These standards are essential for several critical activities:

Method Validation: Analytical methods used to test drug products must be rigorously validated to prove they are accurate, precise, and specific. longdom.org A certified reference standard like this compound is used to confirm that the method can reliably detect and quantify the metabolite.

Impurity Profiling: Reference standards help in the identification and quantification of impurities and metabolites in the final drug product. synzeal.com

Stability Studies: They are used to assess the stability of the drug substance and its metabolites under various environmental conditions. synzeal.com

Bioequivalence Studies: In the development of generic drugs, these standards are crucial for demonstrating that the generic product performs in the same manner as the reference product. nih.gov

The availability of high-purity, stable isotope-labeled standards from commercial suppliers supports the entire lifecycle of a drug, from development and regulatory filing to post-market surveillance. synzeal.com

Table 1: Compound Profile - this compound

PropertyDescription
Compound Name This compound
Synonym Isotope-labeled analog of Silodosin β-D-Glucuronide Sodium Salt
Application Type Research Reference Standard, Internal Standard for Mass Spectrometry
Primary Use Quantitative bioanalysis, pharmacokinetic studies, metabolite identification
Chemical Role An isotope-labeled analog of the primary active metabolite of Silodosin

Advancements in Analytical Chemistry for Glucuronide Metabolite Profiling

The simultaneous quantification of a parent drug and its metabolites from complex biological matrices like human plasma presents significant analytical challenges. The development of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has revolutionized glucuronide metabolite profiling. tandfonline.com These methods offer high sensitivity, selectivity, and speed, which are essential for pharmacokinetic and bioequivalence studies. nih.govtandfonline.com

A central feature of modern LC-MS/MS methods for silodosin analysis is the use of deuterated analogs as internal standards to ensure reliability. nih.gov For instance, a validated method for the simultaneous determination of silodosin and its glucuronide metabolite (KMD-3213G) in human plasma utilized their corresponding deuterated analogs for internal standardization. nih.gov The use of this compound in such an assay corrects for potential inconsistencies during sample extraction (e.g., liquid-liquid or solid-phase extraction) and variations in mass spectrometer response. nih.govtandfonline.com This results in high accuracy and precision, with consistent matrix factors, making the method robust and suitable for regulated clinical studies. nih.gov

Table 2: Example LC-MS/MS Method Parameters for Silodosin Metabolite Analysis

ParameterSpecificationReference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Internal Standard Deuterated analogs of Silodosin and KMD-3213G nih.gov
Sample Matrix Human Plasma nih.gov
Extraction Liquid-Liquid Extraction nih.gov
Column Symmetry C18 (50 × 4.6 mm, 5 μm) nih.gov
Ionization Mode Positive Ionization nih.gov
Monitored Transition (KMD-3213G) m/z 670.2 → 494.1 nih.gov
Linearity Range (KMD-3213G) 0.10–80.0 ng/mL nih.gov

Expanding the Utility of Deuterated Metabolites in Preclinical Drug Discovery

Beyond its role as an analytical tool, the science behind deuterated compounds offers intriguing possibilities in preclinical drug discovery. The strategic replacement of hydrogen with deuterium in a molecule is a technique known as "deuterium switching" or "precision deuteration." nih.govnih.gov This modification can significantly alter a drug's metabolic profile due to the kinetic isotope effect (KIE). acs.orgresearchgate.net

A carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes (like cytochrome P450s) than a corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com This can lead to several potential therapeutic advantages:

Improved Metabolic Stability: By deuterating metabolically vulnerable positions on a drug molecule, its rate of breakdown can be slowed, potentially increasing its half-life and bioavailability. nih.govresearchgate.netjuniperpublishers.com

Reduced Toxic Metabolites: Deuteration can redirect metabolic pathways away from the formation of toxic or undesirable metabolites, a process known as "metabolic shunting." researchgate.net

While this compound is primarily used as an analytical standard, its existence allows researchers to conduct preclinical studies to investigate the properties of the deuterated metabolite itself. Such studies could explore if deuteration at specific positions on the silodosin molecule could alter its glucuronidation rate or the subsequent activity and clearance of the metabolite. This makes deuterated metabolites not just passive tools for measurement, but active subjects of investigation in the quest to design safer and more effective medicines. nih.govacs.org

Q & A

Basic: How is Silodosin-d6 β-D-Glucuronide Sodium Salt synthesized and characterized for research use?

Answer:
this compound is synthesized via enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs) in vitro, with deuterated Silodosin-d6 as the precursor to ensure isotopic labeling. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and liquid chromatography–high-resolution mass spectrometry (LC-HRMS) for purity assessment (≥97.0%, TLC) and isotopic enrichment verification. The deuterated form (d6) is critical for minimizing interference in mass spectrometry-based quantification during metabolic studies .

Basic: What analytical techniques are validated for quantifying this compound in biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. The deuterated isotope (Silodosin-d6) serves as an internal standard to correct for matrix effects and ion suppression. Chromatographic separation is typically achieved using a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Quantification requires calibration curves spanning 1–500 ng/mL, with inter-day precision ≤15% and accuracy ≥85% .

Basic: What storage conditions are optimal for this compound to prevent degradation?

Answer:
Store at –20°C in airtight, light-protected containers to avoid hydrolysis of the β-D-glucuronide bond. Lyophilized forms are stable for ≥24 months, while solutions in PBS or methanol should be used within 3 months. Stability studies under accelerated conditions (40°C, 75% humidity) show <5% degradation over 30 days when stored properly .

Advanced: How should researchers design experiments to evaluate UGT enzyme kinetics using this compound?

Answer:

Reaction Setup: Incubate recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) with Silodosin-d6 (1–100 µM), UDP-glucuronic acid (5 mM), and MgCl₂ (5 mM) in Tris-HCl buffer (pH 7.4).

Kinetic Parameters: Calculate KmK_m and VmaxV_{max} using Michaelis-Menten plots. For competitive inhibition assays, include inhibitors like β-estradiol 17-glucuronide (IC₅₀ determination) .

Validation: Confirm glucuronide formation via LC-MS/MS and compare with negative controls (enzyme-free or cofactor-free conditions).

Advanced: How can discrepancies in metabolic stability data between in vitro and in vivo models be resolved?

Answer:
Discrepancies often arise due to differences in enzyme abundance, cofactor availability, or transporter activity. To address this:

  • Use MetMax Cryopreserved Human Hepatocytes (MMHHs) supplemented with UDPGA, which mimic in vivo glucuronidation better than microsomes .
  • Compare intrinsic clearance (CLintCL_{int}) values across models and adjust for protein binding and hepatic blood flow.
  • Validate findings with in vivo pharmacokinetic studies, focusing on biliary excretion and plasma metabolite profiling .

Advanced: What strategies mitigate cross-reactivity in immunoassays targeting Silodosin glucuronide metabolites?

Answer:

Antibody Validation: Screen antibodies against structurally similar glucuronides (e.g., estradiol-17-glucuronide) to assess specificity .

Chromatographic Separation: Precede immunoassays with HPLC to isolate Silodosin-d6 β-D-glucuronide from interfering metabolites.

LC-MS/MS Confirmation: Use parallel MRM transitions (e.g., m/z 579 → 403 for Silodosin-d6 glucuronide) to confirm identity .

Advanced: How does the position of glucuronidation influence Silodosin metabolite activity?

Answer:
β-D-glucuronidation at the phenolic hydroxyl group (vs. aliphatic sites) reduces receptor binding affinity due to steric hindrance. Test this by:

  • In vitro receptor assays: Compare the inhibitory activity of Silodosin-d6 β-D-glucuronide against α₁-adrenergic receptors with the parent drug.
  • Molecular docking: Model the glucuronide’s interaction with receptor binding pockets to explain reduced potency. Similar studies on estradiol glucuronides show position-dependent activity .

Advanced: What are the best practices for comparative studies of Silodosin-d6 β-D-Glucuronide with other UGT substrates?

Answer:

Substrate Cocktail Approach: Co-incubate Silodosin-d6 with probe substrates (e.g., 4-methylumbelliferyl glucuronide) to assess UGT isoform selectivity .

Inhibition Profiling: Use chemical inhibitors (e.g., fluconazole for UGT2B7) to identify enzymes responsible for glucuronidation.

Data Normalization: Express activity relative to positive controls (e.g., β-estradiol-17-glucuronide for UGT1A1) to account for batch-to-batch variability .

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